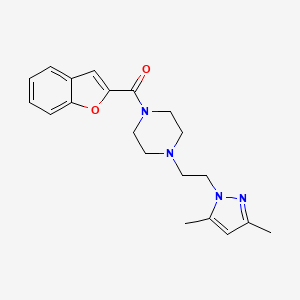

benzofuran-2-yl(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Synthesis Analysis

The synthesis of some similar compounds has been reported. For example, a new series of (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs was synthesized using condensation . Another compound was synthesized from the reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and 1-phenyl-2-bromoethanones under reflux condition in ethanol for 1 hour .Molecular Structure Analysis

In a related compound, the central pyrazol ring makes the dihedral angles of 17.78 (2)° and 80.72 (3)° with the thiazole ring and the phenyl ring, respectively . Hence, the phenyl ring is nearly perpendicular to the plane of the whole molecule .Chemical Reactions Analysis

While specific chemical reactions involving “benzofuran-2-yl(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone” are not available, benzofuran derivatives have been used in various fields of antimicrobial therapy . They have been developed to solve some of the problems posed by resistance to antibiotics .Scientific Research Applications

Use in Histology

“F6057-0402” is used as a histology mounting medium. It is fortified with DAPI, a counter-stain for DNA. This product is used in situ hybridization techniques or other methods where fluorescence of DNA staining is required .

Use in Immunocytochemistry

This compound has been used as a counterstain in immunocytochemistry to label nuclei of neural progenitor cells .

Use in Cardiac Tissue Studies

It has been used as a histology mounting medium for cardiac tissues sections for immunofluorescence studies .

Use in Nuclei Detection

This compound has been used as a mounting solution for immunostained heart sections for nuclei detection .

Use in Organic and Printed Electronics

While not the exact compound, a similar compound “4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline” has been used as an n-type dopant for C60 fullerene, an n-type semiconductor in organic and printed electronics .

Use in Antimicrobial and Anticancer Research

Compounds containing both benzofuran and nitrogen heterocyclic moieties have a range of medical applications because they act as antibacterial, anti-inflammatory, antipyretic, anticonvulsant, hypotensive, and antidiabetic agents .

Future Directions

Benzofuran and its derivatives have been identified as promising structures for the development of new therapeutic agents . There is an urgent need to develop new antimicrobial agents due to the global problem of resistance to antibiotics . Therefore, future research could focus on the development of benzofuran-based compounds as antimicrobial agents .

properties

IUPAC Name |

1-benzofuran-2-yl-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-15-13-16(2)24(21-15)12-9-22-7-10-23(11-8-22)20(25)19-14-17-5-3-4-6-18(17)26-19/h3-6,13-14H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLKZKLCGFHZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone](/img/structure/B2908080.png)

![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2908085.png)

![2-[5-(3,4-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2908089.png)

![2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide](/img/structure/B2908090.png)

![N-(4-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2908092.png)

![[4-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2908095.png)